REACTION_CXSMILES
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CS([C:5]1[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1)(=O)=O.[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17][NH2:18]>>[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17][NH:18][C:5]1[NH:6][C:7]2[CH:13]=[CH:12][CH:11]=[CH:10][C:8]=2[N:9]=1
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Name
|
|
Quantity
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0.139 mol
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Type
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reactant
|
Smiles
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CS(=O)(=O)C=1NC2=C(N1)C=CC=C2
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Name
|
|
Quantity
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0.3 mol
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Type
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reactant
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Smiles
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CN(CCN)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated at 170°-175° C. for 5 hours
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Duration
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5 h
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Type
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TEMPERATURE
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Details
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The mixture is then cooled
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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DISSOLUTION
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Details
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The residue is dissolved in methylene chloride
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Type
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WASH
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Details
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washed with saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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evaporated to dryness
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Type
|
CUSTOM
|
Details
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affording 22 g
|
Type
|
CUSTOM
|
Details
|
of N,N-dimethyl-N'-(2-benzimidazolyl)-1,2-ethane diamine compound which is recrystallized from benzene yielding 20.3 g
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Name
|
|
Type
|
|
Smiles
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CN(CCNC=1NC2=C(N1)C=CC=C2)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |